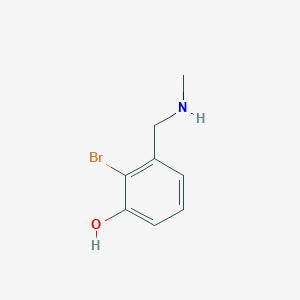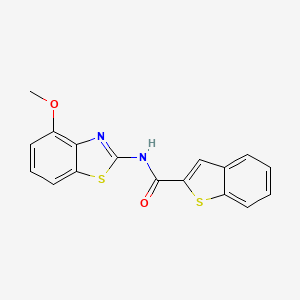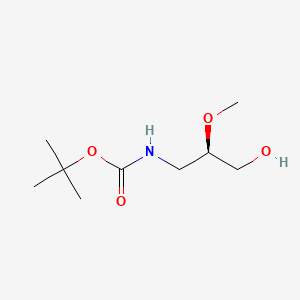
(R)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate often employs continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases such as sodium hydroxide and potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while palladium-catalyzed cross-coupling reactions produce N-Boc-protected anilines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used to modify biomolecules, facilitating the study of protein functions and interactions. It is also employed in the synthesis of biologically active molecules .
Medicine
In medicine, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .
Industry
Industrially, this compound is used in the production of various chemicals and materials, including polymers and agrochemicals. Its stability and ease of removal make it a valuable intermediate in large-scale chemical manufacturing .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, resulting in the release of the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes but lacks the additional functional groups present in tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate.
Carbobenzoxy (Cbz) carbamate: Another protecting group for amines, which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used for protecting amines in peptide synthesis, removable under basic conditions.
Uniqueness
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is unique due to its combination of stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Clé InChI |
COJBGCUWIBTZNX-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CO)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


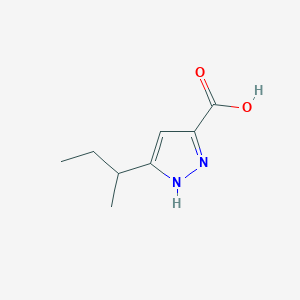
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
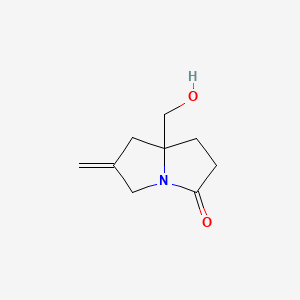
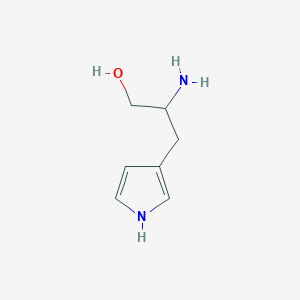
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
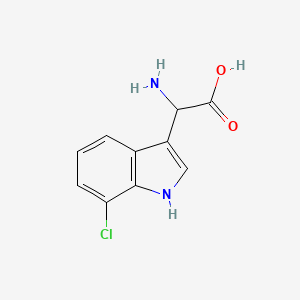
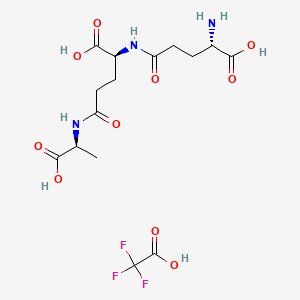
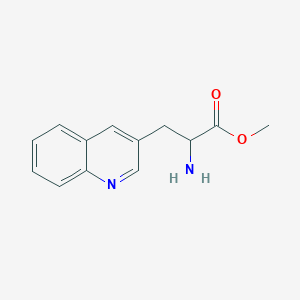
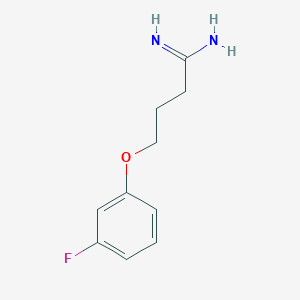
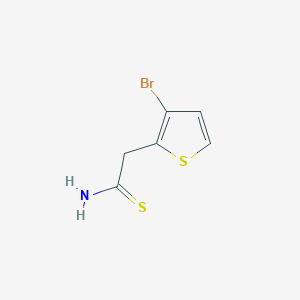
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
